N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[3-(Acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring an isoquinoline core fused with a cyclopropane ring and a carboxamide-linked 3-acetylamino phenyl substituent. The carboxamide group enhances hydrogen-bonding capacity, while the cyclopropyl moiety may influence conformational stability and ligand-receptor interactions.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-cyclopropyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-13(25)22-14-5-4-6-15(11-14)23-20(26)19-12-24(16-9-10-16)21(27)18-8-3-2-7-17(18)19/h2-8,11-12,16H,9-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
NEFANWKCQOFZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline ring, introduction of the cyclopropyl group, and the attachment of the acetylamino phenyl group. Common reagents used in these reactions include cyclopropyl bromide, acetyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetylamino and cyclopropyl groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer effects.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may play a role in binding to active sites, while the cyclopropyl and isoquinoline moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues in Carboxamide Derivatives
The target compound shares structural motifs with several carboxamide-containing heterocycles, differing in core architecture and substituent effects:
Key Comparisons :
- Substituent Effects: The 3-acetylamino phenyl group (target) balances solubility and metabolic stability better than the methoxy () or chloro () substituents, which may exhibit higher reactivity or toxicity .
- Steric and Electronic Profiles : Adamantyl () and cyclopropyl (target) groups introduce steric bulk but differ in strain; cyclopropane’s ring strain may enhance binding affinity in constrained environments .
Physicochemical and Spectroscopic Properties
While direct data for the target are unavailable, inferences are drawn from analogs:
Spectroscopic Insights :
Biological Activity
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1324078-77-4) is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its inhibitory effects on specific enzymes and its anti-inflammatory capabilities.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C_{19}H_{20}N_{2}O_{3}
- Molecular Weight : 361.4 g/mol
Inhibitory Activity Against PARP Enzymes
Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit significant inhibitory activity against Poly(ADP-ribose) polymerases (PARP1 and PARP2). In vitro assays revealed that this compound can inhibit the activity of these enzymes effectively.
Table 1: Inhibitory Activity Against PARP Enzymes
| Compound Name | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| This compound | 85.2% | 156 |
The data indicates that the compound achieves over 80% inhibition at a concentration of 1 µM, with a calculated IC50 value of 156 nM, suggesting a potent inhibitory effect relative to other tested compounds .
Anti-inflammatory Properties
In addition to its role as a PARP inhibitor, this compound has shown promising anti-inflammatory properties. A related study investigating derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide found that these compounds significantly inhibited the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1).
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition (%) | Model Used |
|---|---|---|
| Derivative 13a | IL-6: 75%, TNF-α: 70% | J774A.1 |
| This compound | Not directly tested but structurally similar to effective analogs | - |
The study indicated that these compounds could inhibit the activation of the NF-kB pathway, which is crucial in inflammatory responses. Furthermore, in vivo experiments demonstrated significant improvements in lung injury models treated with these compounds .
Case Study: Acute Lung Injury (ALI)
In a model of acute lung injury induced by lipopolysaccharide (LPS), administration of related isoquinoline derivatives led to reduced pulmonary edema and improved survival rates in experimental mice. The findings suggest that compounds similar to this compound may provide therapeutic benefits in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
